Cas no 1007944-45-7 (N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide)
![N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide structure](https://ja.kuujia.com/scimg/cas/1007944-45-7x500.png)
N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide 化学的及び物理的性質
名前と識別子
-
- 1007944-45-7
- AKOS000876942
- AKOS016855294
- Z19574563
- N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide
- EN300-26688070
- N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide
-
- インチ: 1S/C22H24N4OS/c1-15(2)22(4,14-23)25-20(27)13-28-21-24-18-10-5-6-11-19(18)26(21)17-9-7-8-16(3)12-17/h5-12,15H,13H2,1-4H3,(H,25,27)
- InChIKey: JNAIVVBISXXLCA-UHFFFAOYSA-N
- SMILES: C(NC(C#N)(C)C(C)C)(=O)CSC1N(C2=CC=CC(C)=C2)C2=CC=CC=C2N=1
計算された属性
- 精确分子量: 392.16708258g/mol
- 同位素质量: 392.16708258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 603
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 96Ų
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 11.46±0.46(Predicted)
N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688070-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide |
1007944-45-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamideに関する追加情報
Recent Advances in the Study of N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide (CAS: 1007944-45-7)
The compound N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide (CAS: 1007944-45-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and mechanisms of action.
Recent studies have focused on the synthesis and optimization of N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide, with particular emphasis on improving its yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize the compound and confirm its structural integrity. These efforts have laid a solid foundation for further pharmacological evaluations.
Pharmacological investigations have revealed that this compound exhibits promising activity against a range of biological targets. Preliminary in vitro studies suggest that it may act as a potent inhibitor of certain enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, its unique chemical structure allows for selective binding to specific protein domains, which could be exploited for targeted therapy.
Mechanistic studies have further elucidated the compound's mode of action. Molecular docking simulations and kinetic assays indicate that N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide interacts with key amino acid residues in the active sites of target enzymes, thereby modulating their activity. These findings are supported by in vivo experiments, which demonstrate significant reductions in inflammatory markers in animal models treated with the compound.
Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Researchers are currently exploring various formulation strategies to enhance the compound's pharmacokinetic profile and minimize adverse effects.
In conclusion, N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide represents a novel and promising scaffold for drug development. Its unique pharmacological properties and mechanisms of action make it a valuable subject for ongoing research. Future studies should focus on addressing the current limitations and advancing the compound toward clinical trials.
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